molecular formula C30H28FN3O4 B1192950 JF-NP-26

JF-NP-26

Cat. No.: B1192950
M. Wt: 513.5694
InChI Key: XBUISHYVUXKBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JF-NP-26 involves the chemical modification of raseglurant to introduce a photocaged group. This modification renders the compound inactive until it is exposed to light of a specific wavelength (405 nm) . The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis of the photocaged derivative, followed by purification and formulation into a suitable delivery system. The production process would need to ensure that the compound remains stable and inactive until it is exposed to light.

Scientific Research Applications

JF-NP-26 has several scientific research applications, particularly in the field of optopharmacology. This emerging discipline uses light to control drug activity, allowing for precise spatial and temporal regulation of pharmacological effects .

Chemistry: In chemistry, this compound serves as a model compound for studying light-activated drug release mechanisms. Researchers can use this compound to investigate the kinetics and dynamics of photochemical reactions in biological systems .

Biology: In biological research, this compound is used to study the role of metabotropic glutamate type 5 receptors in pain transmission and modulation. The ability to control the activity of these receptors with light provides valuable insights into their function in various physiological and pathological processes .

Medicine: In medicine, this compound has potential therapeutic applications for the treatment of chronic pain. The compound’s light-activated mechanism allows for targeted pain relief with minimal side effects, making it a promising candidate for clinical use .

Industry: In the pharmaceutical industry, this compound represents a new class of light-activated drugs that could revolutionize the way medications are administered and controlled. The ability to precisely regulate drug activity with light opens up new possibilities for the development of safer and more effective therapies .

Properties

Molecular Formula

C30H28FN3O4

Molecular Weight

513.5694

IUPAC Name

[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate

InChI

InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36)

InChI Key

XBUISHYVUXKBCO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JF-NP-26;  JF NP 26;  JFNP26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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